Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)-

Description

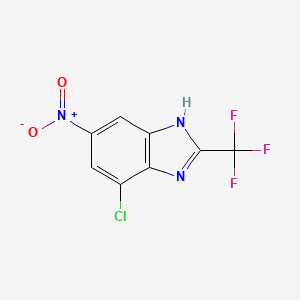

Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- (CAS 4228-91-5) is a halogenated and nitro-substituted benzimidazole derivative with the molecular formula C₈H₃ClF₃N₃O₂ and a molecular weight of 265.577 g/mol . Its structure features a benzimidazole core fused with a benzene ring, substituted with a chlorine atom at position 4, a nitro group at position 6, and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). Key physicochemical properties include a density of 1.742 g/cm³, boiling point of 381.8°C, and flash point of 184.7°C .

Properties

CAS No. |

4228-91-5 |

|---|---|

Molecular Formula |

C8H3ClF3N3O2 |

Molecular Weight |

265.57 g/mol |

IUPAC Name |

4-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF3N3O2/c9-4-1-3(15(16)17)2-5-6(4)14-7(13-5)8(10,11)12/h1-2H,(H,13,14) |

InChI Key |

HNDQGIJHWSTKDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of Substituted o-Phenylenediamines with Aldehydes Using Polymer-Supported Trifluoromethanesulfonic Acid Catalyst

A highly efficient and green synthetic approach involves the use of polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) as a novel, reusable catalyst for the condensation of o-phenylenediamines with aromatic aldehydes under solvent-free conditions. This method is characterized by short reaction times, high yields, and environmentally benign conditions.

Catalyst Preparation: PVP-TfOH is prepared by stirring trifluoromethanesulfonic acid with poly(4-vinylpyridine), followed by filtration and washing. The catalyst loading is typically 0.2 g per mmol of substrate, with an activity of approximately 0.08 mmol per 0.1 g of catalyst.

Reaction Conditions: The reaction mixture of o-phenylenediamine (1 mmol), the substituted aromatic aldehyde (1.1 mmol, e.g., 4-chlorobenzaldehyde), and hydrogen peroxide (30%, 3 mmol) is stirred at 70 °C for about 6 minutes in the presence of PVP-TfOH under solvent-free conditions.

Work-up and Purification: After reaction completion, the mixture is filtered, washed with dichloromethane, and if necessary, the product is recrystallized from ethanol and ice water.

Advantages: This method offers simple work-up, mild reaction conditions, reusability of the catalyst, and avoids toxic reagents and solvents.

Application to Target Compound: Although the cited work specifically reports 2-(4-chlorophenyl)-1H-benzimidazole, the methodology is adaptable to the synthesis of 4-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole by selecting appropriately substituted o-phenylenediamines and aldehydes bearing the nitro and trifluoromethyl groups.

Multi-Step Synthesis via Substituted Phenylendiamines and Benzimidazole Derivatives (Patent Literature)

A detailed synthetic route is described in patent WO2011099832A2, which involves several steps:

Step 1: Preparation of substituted benzimidazole intermediates, such as 5-trifluoromethyl-2-(3,4-dinitrophenyl)-1H-benzimidazole, by reacting 4-trifluoromethyl-1,2-phenylenediamine with nitro-substituted aromatic aldehydes.

Step 2: Conversion of these intermediates into diamines or other functionalized benzimidazoles through reduction or substitution reactions.

Step 3: Final coupling or cyclization steps to obtain the target compound, 4-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole, often involving halogenated phenylendiamines and benzimidazole-5-carbaldehydes.

Reaction Conditions: These steps typically employ reflux conditions, use of solvents like methanol, tetrahydrofuran, or acetic acid, and reagents such as sodium hydroxide for hydrolysis or acidification steps.

Yields: The yields reported vary from moderate to high (43% to 100%) depending on the step and substrate.

Purification: Chromatographic techniques on silica gel with ethyl acetate/hexane mixtures are used to purify intermediates and final products.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Catalyst/Promoter | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Polymer-supported trifluoromethanesulfonic acid catalyzed condensation | o-Phenylenediamine, substituted aldehyde, H2O2 | 70 °C, solvent-free, 6 min | PVP-TfOH (polymer-supported TfOH) | High (up to 90%+) | Fast, green, reusable catalyst, simple work-up | Limited to suitable aldehydes, scale-up considerations |

| Multi-step synthesis from substituted phenylenediamines and benzimidazole derivatives (Patent WO2011099832A2) | 4-chloro-1,2-phenylenediamine, substituted benzimidazole aldehydes | Reflux, various solvents (MeOH, THF, AcOH) | NaOH, acids, chromatographic purification | Moderate to high (43-100%) | Versatile, allows complex substitution patterns | Multi-step, longer reaction times, more complex purification |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is C10H6ClF3N2O2, with a molecular weight of 265.577 g/mol. The compound features:

- Chloro group at the 4-position

- Nitro group at the 6-position

- Trifluoromethyl group at the 2-position

These substituents enhance the compound's reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Chemistry

Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is utilized as a building block for synthesizing more complex molecules. It serves as an intermediate in various organic reactions, including:

- Oxidation : The nitro group can be reduced to form corresponding amines.

- Reduction : The compound can undergo hydrogenation to yield amine derivatives.

- Substitution Reactions : The chloro group can be replaced with various nucleophiles under suitable conditions.

Biology

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Activity : It has shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and ciprofloxacin.

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 50 | Salmonella typhi |

| Compound B | 62.5 | Escherichia coli |

| Compound C | 12.5 | Staphylococcus aureus |

- Anticancer Activity : Some derivatives have exhibited cytotoxic effects against tumor cell lines such as A549 (lung adenocarcinoma) and WM115 (malignant melanoma), inducing apoptosis through mechanisms involving caspase activation.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound D | 25.72 ± 3.95 | A549 |

| Compound E | Not specified | WM115 |

Medicine

Benzimidazole derivatives are being explored for their potential as therapeutic agents:

- Antiviral Properties : Investigations into their effectiveness against viral infections have shown promise.

- Antiparasitic Applications : Certain benzimidazoles are effective in controlling parasitic infections in animals, demonstrating systemic control over parasites such as nematodes and arthropods.

Industry

In industrial applications, benzimidazole derivatives are being developed for high-performance materials:

- Polymers for Fuel Cells : Research is ongoing into the use of these compounds in creating advanced materials for energy applications.

Mechanism of Action

The mechanism of action of benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects . The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

The biological and chemical profiles of benzimidazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Substituent Position and Bioactivity

- Trifluoromethyl (-CF₃) Groups : The presence of -CF₃ at position 2 (as in the target compound) is associated with enhanced metabolic stability and lipophilicity , which improves membrane permeability. However, -CF₃ at position 6 (e.g., TFBZ in ) correlates with antibiofilm activity against MRSA, whereas -CF₃ at position 2 in the target compound may favor antiparasitic activity (e.g., anti-Giardia) based on SAR studies of analogs .

- Halogen Substitution :

- Chlorine at position 4 (target compound) vs. 4,5-dichloro (herbicidal analog): The dichloro derivative exhibits herbicidal activity but higher hepatotoxicity due to increased electrophilicity .

- Bromine substitution (CAS 6609-37-6) may enhance halogen bonding but reduces solubility compared to chlorine .

- Nitro Group at position 6 : The nitro group in the target compound likely contributes to DNA intercalation or enzyme inhibition , as seen in benzimidazole-based DNA-binding agents (e.g., compound 18 in ).

Cytotoxicity and Toxicity Profiles

- CoMFA studies () indicate that substituents near positions 6–7 (e.g., nitro at 6 in the target compound) correlate with higher cytotoxicity in leukemia cell lines (IC₅₀ ~3 μM). However, trifluoromethyl groups at position 2 may mitigate toxicity compared to bulkier substituents (e.g., benzyl) .

- The dichloro analog (CAS 3615-21-2) shows moderate hepatotoxicity and is classified as an environmentally hazardous material (DOT UN 3077) .

Biological Activity

Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is a synthetic organic compound that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is , with a molecular weight of 265.577 g/mol. The compound features:

- Chloro group at the 4-position

- Nitro group at the 6-position

- Trifluoromethyl group at the 2-position

These substituents play a crucial role in determining the compound's reactivity and biological activity.

The primary mechanism of action for benzimidazole derivatives involves their ability to bind to specific enzymes and proteins. This binding can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, these compounds may disrupt microtubule formation in parasites by binding to beta-tubulin, which is a common mechanism among many benzimidazole derivatives.

Antimicrobial Activity

Benzimidazole derivatives are extensively studied for their antimicrobial properties. Research indicates that the compound exhibits significant activity against various pathogens:

- Antibacterial Activity : Studies have shown that compounds similar to benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and ciprofloxacin .

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Benzimidazole Derivative 1 | 50 | S. typhi |

| Benzimidazole Derivative 2 | 62.5 | E. coli |

| Benzimidazole Derivative 3 | 12.5 | S. aureus |

Anticancer Activity

Recent studies have explored the potential of benzimidazole derivatives as anticancer agents. For example, certain compounds have demonstrated cytotoxic effects against tumor cell lines such as A549 (lung adenocarcinoma) and WM115 (malignant melanoma). The mechanism involves inducing apoptosis through caspase activation and DNA damage in hypoxic conditions typical of tumor environments .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 2b | 25.72 ± 3.95 | A549 |

| Compound 2a | Not specified | WM115 |

Antiparasitic Activity

Benzimidazole derivatives are also noted for their antiparasitic properties. They disrupt microtubule formation in parasites, which is critical for their survival and reproduction. This mechanism has been particularly effective against nematodes and other parasitic infections .

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxicity of benzimidazole derivatives on A549 and WM115 cells using WST-1 assays, revealing significant apoptosis induction through caspase pathways .

- Antimicrobial Screening : Another investigation employed broth microdilution methods to assess the antibacterial efficacy of various benzimidazole derivatives against clinical isolates, showcasing promising results compared to conventional antibiotics .

Q & A

Q. Structural Insights

- The benzimidazole core is planar, with nitro and trifluoromethyl groups inducing electronic asymmetry.

- C–H···π and π-π stacking interactions stabilize crystal packing, influencing solubility .

How should researchers address contradictions in reported biological activities across different cell lines?

Advanced Data Contradiction Analysis

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

Q. Methodological Recommendations

- Dose-response normalization : Use internal controls (e.g., cisplatin) to calibrate potency.

- Metabolic profiling : Assess liver microsome stability to identify degradation products affecting activity .

What strategies can enhance metabolic stability without compromising bioactivity?

Advanced Structure-Activity Relationship (SAR) Optimization

The compound’s nitro and chloro groups improve target binding but may reduce metabolic stability. Strategies include:

- Halogen substitution : Replace chloro with fluorine to enhance oxidative stability while maintaining lipophilicity (logP ~3.4) .

- Prodrug design : Mask the nitro group as a protected amine, activated enzymatically in vivo .

Computational Guidance

Density Functional Theory (DFT) predicts metabolic hotspots. For example, trifluoromethyl groups resist CYP450-mediated oxidation, prolonging half-life .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic Safety Protocol

Q. Emergency Response

- Spill management : Evacuate the area, use inert adsorbents (e.g., vermiculite), and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.